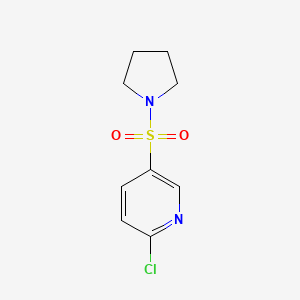

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Description

The exact mass of the compound 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZKJCDPAUHBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368646 | |

| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64614-51-3 | |

| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, key properties, and potential applications, grounded in established chemical principles and supported by relevant literature.

Introduction and Significance

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a substituted pyridine derivative featuring a sulfonyl group attached to a pyrrolidine ring. This unique combination of structural motifs makes it a valuable building block in the synthesis of more complex molecules. The pyridine ring is a common scaffold in pharmaceuticals, and the introduction of a sulfonylpyrrolidine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. These properties are critical in the design of new therapeutic agents. While the specific discovery of this compound is not prominently documented as a singular event, its synthesis and utility are rooted in the well-established chemistry of pyridines and sulfonamides.

Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a two-step process that begins with the preparation of the key intermediate, 2-chloropyridine-5-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with pyrrolidine to yield the final product.

Step 1: Synthesis of 2-Chloropyridine-5-sulfonyl Chloride

The primary route to 2-chloropyridine-5-sulfonyl chloride involves the diazotization of 2-chloro-5-aminopyridine, followed by a copper-catalyzed reaction with sulfur dioxide.[1]

Reaction Scheme:

Figure 1: Synthesis of 2-Chloropyridine-5-sulfonyl Chloride.

Experimental Protocol: [1]

-

Diazotization: 2-chloro-5-aminopyridine is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The solution is cooled in an ice bath, and sodium nitrite is added portion-wise while maintaining a low temperature. The mixture is stirred for a period to ensure the complete formation of the diazonium salt.

-

Sulfonylation: In a separate vessel, a solution of sulfur dioxide and copper(II) chloride dihydrate in acetic acid and water is prepared. The previously prepared diazonium salt solution is then slowly added to this mixture.

-

Workup: The reaction mixture is warmed to room temperature and then poured into an ice-water mixture. The resulting precipitate, 2-chloropyridine-5-sulfonyl chloride, is collected by filtration, washed with water, and dried under reduced pressure.

Step 2: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

The final step involves the nucleophilic substitution of the chloride on the sulfonyl group of 2-chloropyridine-5-sulfonyl chloride with pyrrolidine. This is a standard method for the formation of sulfonamides.[2][3]

Reaction Scheme:

Sources

An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and exploration of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry and materials science. Among these, pyridine scaffolds functionalized with sulfonamide moieties are of significant interest due to their prevalence in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, a compound of interest for researchers engaged in the design and synthesis of new chemical entities. While a specific CAS number for this compound is not readily found in public databases, this guide will detail its synthesis from well-characterized precursors, its expected physicochemical properties, and potential applications based on analogous structures. The focus will be on providing a robust scientific foundation for its preparation and further investigation.

Nomenclature and Structure

The compound in focus is systematically named 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine . Its structure consists of a pyridine ring chlorinated at the 2-position and bearing a pyrrolidinylsulfonyl group at the 5-position.

The key precursor for its synthesis is 2-Chloropyridine-5-sulfonyl chloride , which is commercially available and has the registered CAS number 6684-39-5 [1].

Structural Diagram:

Caption: Molecular structure of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.

Synthesis

The most direct and logical synthetic route to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine involves the reaction of 2-chloropyridine-5-sulfonyl chloride with pyrrolidine. This is a classic nucleophilic substitution reaction at the sulfonyl group[2].

Part 1: Synthesis of the Precursor, 2-Chloropyridine-5-sulfonyl chloride

2-Chloropyridine-5-sulfonyl chloride can be synthesized from 2-chloro-5-aminopyridine via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst[1].

Reaction Workflow:

Caption: Synthetic workflow for 2-Chloropyridine-5-sulfonyl chloride.

Part 2: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

The final product is obtained by reacting the sulfonyl chloride precursor with pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion[2].

Reaction Workflow:

Caption: Synthesis of the target compound from its sulfonyl chloride precursor.

Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.

Materials and Equipment:

-

2-Chloropyridine-5-sulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM, anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloropyridine-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of pyrrolidine (1.1 eq). The reaction is exothermic, so the addition should be performed in an ice bath to maintain a temperature of 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₁₁ClN₂O₂S |

| Molecular Weight | 246.71 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. |

| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |

| Stability | Stable under normal laboratory conditions. The sulfonamide bond is generally robust. |

Potential Applications

The structural motifs present in 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine suggest its potential utility in several areas of research and development, particularly in the pharmaceutical and agrochemical industries.

-

Medicinal Chemistry: Pyridine-sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[3]. This compound could serve as a valuable building block for the synthesis of more complex molecules with therapeutic potential. The pyrrolidine moiety can enhance solubility and metabolic stability, which are desirable properties in drug candidates[4].

-

Agrochemicals: Many commercial pesticides and herbicides contain the 2-chloro-5-substituted pyridine core[5]. The introduction of a sulfonylpyrrolidine group could lead to the discovery of new agrochemicals with novel modes of action.

-

Materials Science: The pyridine nitrogen offers a site for coordination with metal ions, suggesting potential applications in the development of new catalysts or functional materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine and its precursors.

-

2-Chloropyridine-5-sulfonyl chloride: This is a reactive compound and should be handled with care. It is a moisture-sensitive solid.

-

Pyrrolidine: This is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood.

-

General Handling: It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a synthetically accessible compound with significant potential for applications in drug discovery and agrochemical research. While not currently cataloged with a specific CAS number, its preparation from readily available starting materials is straightforward. This guide provides the necessary foundational knowledge for researchers to synthesize, purify, and further investigate this promising molecule. The combination of the 2-chloropyridine scaffold with the sulfonylpyrrolidine moiety offers a rich platform for the development of novel compounds with diverse biological and material properties.

References

- Google Patents. (n.d.). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.

-

ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

-

ResearchGate. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

-

PubMed. (n.d.). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Retrieved from [Link]

- Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

De Gruyter. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridines and Their Benzo Derivatives: Applications. Retrieved from [Link]

-

MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

-

ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

-

MDPI. (2024, August 6). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]

Sources

- 1. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Biological Activity Screening of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine Derivatives: A Technical Guide to Scaffold Derivatization and Assay Validation

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 64614-51-3) has emerged as a highly versatile building block[1]. This compound combines a highly reactive electrophilic center with a conformationally restricted sulfonamide pharmacophore, enabling the rapid generation of diverse chemical libraries.

As a Senior Application Scientist, I have structured this technical guide to bypass superficial overviews and dive directly into the core mechanics of utilizing this scaffold. We will explore the chemical causality behind its reactivity, detail the primary biological targets it addresses—spanning infectious diseases to oncology—and establish self-validating experimental protocols required for rigorous biological screening.

Chemical Rationale: The Power of the Scaffold

To understand why 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is heavily utilized in hit-to-lead campaigns, one must analyze its stereoelectronic properties.

The scaffold is defined by three synergistic features:

-

The Pyridine Core: The nitrogen atom exerts a strong electron-withdrawing effect via both induction and resonance, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

-

The Sulfonyl Group (C5): Positioned para to the chlorine atom, the strongly electron-withdrawing sulfonyl group further depletes electron density from the C2 position.

-

The Pyrrolidine Ring: Unlike open-chain alkyl sulfonamides, the cyclic pyrrolidine restricts conformational flexibility. This reduces the entropic penalty upon target binding and enhances metabolic stability against oxidative degradation.

Causality in Synthesis: The dual electron-withdrawing nature of the pyridine nitrogen and the C5-sulfonyl group renders the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows researchers to rapidly synthesize libraries of triazolopyridines, anilino-pyridines, and other derivatives under mild conditions, achieving high yields without the strict requirement for palladium catalysis.

Table 1: Scaffold Physicochemical Profile

| Property | Value | Causality / Impact on Drug Design |

| Molecular Weight | 246.71 g/mol | Low MW allows for extensive derivatization while remaining well within Lipinski's Rule of 5. |

| LogP (Predicted) | ~1.4 | Optimal lipophilicity ensures membrane permeability without driving non-specific protein binding. |

| H-Bond Acceptors | 4 | Sulfonamide oxygens and the pyridine nitrogen provide critical anchor points for target binding. |

| Electrophilicity | High (at C2) | Enables rapid library generation via SNAr with diverse nucleophiles (amines, hydrazines). |

Core Biological Targets and Mechanisms

Derivatives of this scaffold have demonstrated potent biological activity across several distinct therapeutic areas. The pyrrolidin-1-ylsulfonyl moiety frequently acts as a bioisostere for traditional sulfonamides, fitting snugly into hydrophobic sub-pockets while engaging in critical hydrogen bonding.

Plasmodium falciparum Falcipain-2 (FP-2)

In antimalarial drug discovery, derivatives such as [1,2,4]triazolo[4,3-a]pyridine sulfonamides synthesized from this scaffold have been identified as potent inhibitors of Falcipain-2 (FP-2)[2]. FP-2 is a critical cysteine protease responsible for degrading host hemoglobin in the parasite's food vacuole. Inhibiting FP-2 starves the parasite of essential amino acids, leading to rapid parasitic death[2].

DOCK Guanine Nucleotide Exchange Factors

In oncology and immunology, the scaffold has been patented for the development of DOCK (Dedicator of Cytokinesis) inhibitors[3]. DOCK proteins (e.g., DOCK1/180, DOCK2, DOCK5) function as Guanine Nucleotide Exchange Factors (GEFs) that convert inactive Rac-GDP to active Rac-GTP. Inhibition of this pathway via scaffold derivatives suppresses tumor cell migration, invasion, and aberrant immune responses[3].

BET Bromodomains

Epigenetic screening has also highlighted the utility of this scaffold in targeting the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4)[4]. The sulfonamide group acts as an excellent mimic for acetylated lysine, competitively binding to the bromodomain pocket and displacing it from chromatin, thereby downregulating oncogenes like MYC[4].

Figure 1: Workflow of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine derivatization and screening.

Experimental Methodologies: Self-Validating Screening Protocols

A protocol is only as reliable as its internal controls. To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate specific steps to eliminate false positives caused by Pan-Assay Interference Compounds (PAINS) and mandate rigorous statistical validation.

High-Throughput FRET Assay for FP-2 Inhibition

This kinetic assay measures the ability of scaffold derivatives to inhibit the cleavage of a fluorogenic peptide by recombinant FP-2.

Step 1: Reagent Preparation & Optimization

-

Buffer Formulation: 100 mM sodium acetate (pH 5.5), 5 mM DTT, and 0.01% Triton X-100.

-

Causality: DTT is critical because FP-2 relies on a nucleophilic cysteine thiol; oxidation abolishes activity. Triton X-100 is strictly required to prevent colloidal aggregation of hydrophobic derivatives, which is a primary cause of false-positive enzyme inhibition.

Step 2: Compound Pre-incubation

-

Dispense 10 µL of recombinant FP-2 enzyme into a 384-well black microplate.

-

Pin-transfer 100 nL of scaffold derivatives (in DMSO) into the wells.

-

Built-in Controls: Include E-64 (10 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).

-

Incubate for 30 minutes at room temperature.

-

Causality: Pre-incubation allows time-dependent inhibitors (common for sulfonamides that may induce slow conformational changes in the enzyme) to reach thermodynamic equilibrium with the target.

Step 3: Reaction Initiation & Kinetic Readout

-

Add 10 µL of the fluorogenic substrate Z-Leu-Arg-AMC to initiate the reaction.

-

Immediately read fluorescence (Ex: 355 nm, Em: 460 nm) every 2 minutes for 30 minutes.

-

Causality: Kinetic reads allow the calculation of the initial velocity (

). Endpoint reads are highly susceptible to compound auto-fluorescence artifacts; kinetic slopes inherently correct for baseline fluorescence anomalies.

Step 4: Self-Validation Metric

-

Calculate the Z'-factor for every plate:

. -

Rule: If

, the assay window is compromised, and the plate must be discarded.

Figure 2: Mechanism of FP-2 inhibition by scaffold derivatives in P. falciparum.

Cell-Based Rac-GTP Pull-Down Assay (DOCK Inhibition)

To validate hits targeting DOCK proteins, biochemical assays must be orthogonalized with cell-based target engagement.

Step 1: Cell Treatment

-

Seed DOCK-expressing cells (e.g., U87 glioblastoma cells) and treat with derivatives for 2 hours.

-

Causality: A short treatment window isolates direct signaling effects (inhibition of Rac-GTP loading) from secondary phenotypic consequences (e.g., apoptosis or cell cycle arrest).

Step 2: Affinity Precipitation

-

Lyse cells rapidly in a buffer containing protease and phosphatase inhibitors.

-

Incubate lysates with PAK1-PBD agarose beads at 4°C for 1 hour.

-

Causality: PAK1-PBD (p21-activated kinase 1 p21-binding domain) acts as a conformation-specific biosensor. It specifically binds the active, GTP-bound conformation of Rac1, completely ignoring inactive Rac-GDP.

Step 3: Detection & Validation

-

Wash beads, elute with SDS sample buffer, and perform Western blotting against Rac1.

-

Self-Validation: Always run a parallel "Total Rac1" blot from the whole cell lysate input. A true DOCK inhibitor will reduce the Rac-GTP band intensity without altering Total Rac1 levels. If Total Rac1 is depleted, the compound is likely cytotoxic or inducing protein degradation, not acting as a specific GEF inhibitor.

Data Interpretation and Hit Triage

Once primary screening is complete, quantitative data must be structured to separate true hits from artifacts. Table 2 outlines the expected data architecture for triaging derivatives of the 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold.

Table 2: Representative Biological Targets and Orthogonal Validation

| Target Class | Disease Indication | Primary Screening Assay | Orthogonal Validation Requirement | Triage Metric |

| Falcipain-2 (FP-2) | Malaria | FRET-based enzymatic cleavage | Parasite viability assay (SYBR Green I) | Cellular IC50 < 1 µM; Selectivity Index > 10 |

| DOCK1/2/5 | Oncology / Immunology | Rac-GTP Pull-down (Western Blot) | Cell migration/invasion assays (Boyden chamber) | Reduction of Rac-GTP without Total Rac1 loss |

| BET Bromodomains | Cancer / Epigenetics | AlphaScreen (Peptide displacement) | Cellular Thermal Shift Assay (CETSA) | Direct target engagement shift ( |

Conclusion

The 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold is a masterclass in rational chemical design. By combining a highly activated electrophilic site for rapid library generation with a conformationally restricted, metabolically stable sulfonamide, it provides an ideal starting point for drug discovery. However, the successful translation of this scaffold into viable lead compounds relies entirely on the rigor of the biological screening cascade. By enforcing kinetic readouts, detergent controls, and orthogonal cellular validation, researchers can confidently identify high-quality hits targeting critical pathways in infectious diseases, oncology, and epigenetics.

References

-

A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: Molecules (PubMed Central) URL:[Link]

- Pyridinone compound and use thereof (WO2016136985A1)

- Triazadibenzo[cd,f]azulene derivatives and pharmaceutical compositions thereof useful as bromodomain inhibitors (CA2903910A1)

-

PubChemLite: 64614-51-3 (C9H11ClN2O2S) Source: PubChem / PubChemLite Database URL:[Link]

Sources

- 1. PubChemLite - 64614-51-3 (C9H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016136985A1 - Pyridinone compound and use thereof - Google Patents [patents.google.com]

- 4. CA2903910A1 - Triazadibenzo[cd,f]azulene derivatives and pharmaceutical compositions thereof useful as bromodomain inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: A Versatile Scaffold for Modern Drug Discovery

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. When functionalized with a pyrrolidine-sulfonyl moiety, the resulting molecule, 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, emerges as a highly versatile intermediate with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its prospective applications in key therapeutic areas. We will delve into detailed experimental protocols, explore the rationale behind its design, and illuminate its potential to unlock novel chemical space for the next generation of therapeutics.

Introduction: The Strategic Importance of the Pyridine and Pyrrolidine Scaffolds

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products, including vitamins and alkaloids, as well as a vast array of synthetic pharmaceuticals.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility. The introduction of a chloro-substituent at the 2-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

The pyrrolidine ring, a five-membered saturated heterocycle, is another critical pharmacophore. It is a common structural feature in many natural products and FDA-approved drugs, contributing to a molecule's conformational rigidity and ability to interact with biological targets.[3] The sulfonamide linkage is a well-established functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and for its presence in numerous antibacterial and diuretic drugs.

The combination of these three motifs in 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine creates a molecule with a unique blend of reactivity, structural definition, and potential for biological activity. This guide will serve as a comprehensive resource for researchers looking to leverage this promising building block in their drug discovery programs.

Synthesis and Characterization

The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a multi-step process that begins with readily available starting materials. The key transformation involves the reaction of 2-chloropyridine-5-sulfonyl chloride with pyrrolidine.

Synthesis of the Key Intermediate: 2-Chloropyridine-5-sulfonyl chloride

The precursor, 2-chloropyridine-5-sulfonyl chloride, can be synthesized from 2-amino-5-chloropyridine.[4]

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-5-sulfonyl chloride.

Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

The final step involves the sulfonylation of pyrrolidine with the synthesized 2-chloropyridine-5-sulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine-5-sulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in the same anhydrous solvent.

-

Addition: Slowly add the pyrrolidine/base solution to the cooled solution of 2-chloropyridine-5-sulfonyl chloride with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁ClN₂O₂S |

| Molecular Weight | 246.71 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Data predicted using computational tools.

Potential Research Applications

The true value of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine lies in its potential as a versatile building block for the synthesis of novel bioactive molecules. The presence of the reactive 2-chloro substituent allows for a wide range of synthetic transformations, opening doors to diverse chemical libraries.

As a Key Intermediate in Suzuki and other Cross-Coupling Reactions

The chloro-group at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at this position, including aryl, heteroaryl, and amino groups.

Diagram of Potential Cross-Coupling Reactions:

Caption: Potential cross-coupling reactions of the title compound.

Exploration of Potential Biological Activities

Based on the known biological activities of related pyridine and pyrrolidine derivatives, compounds derived from 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine are promising candidates for investigation in several therapeutic areas.

-

Antimicrobial and Antiviral Agents: Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1] The pyrrolidine moiety is also found in numerous antibacterial and antiviral agents.[3][5] By generating a library of derivatives through the cross-coupling reactions mentioned above, researchers can screen for novel compounds with potent activity against a range of pathogens.

-

Anticancer Therapeutics: The pyridine scaffold is a key component of several approved anticancer drugs.[5] Derivatives of pyrrolidine have also shown promise as anticancer agents. The exploration of derivatives of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine could lead to the discovery of novel kinase inhibitors or other targeted anticancer therapies.

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in many CNS-active compounds. Furthermore, certain pyridine derivatives have been investigated for their potential in treating neurological and psychiatric disorders.[6] The lipophilicity and structural features of derivatives of the title compound may allow for blood-brain barrier penetration, making them interesting candidates for CNS drug discovery.

Potential Therapeutic Targets and Signaling Pathways:

The sulfonamide group can mimic the transition state of various enzymatic reactions, making it a valuable pharmacophore for targeting enzymes. Potential targets for derivatives of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine could include:

-

Kinases: Many kinase inhibitors incorporate a pyridine or a related heterocyclic core.

-

Proteases: The sulfonamide group can interact with the active site of various proteases.

-

Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases.

Diagram of Potential Research Directions:

Caption: Potential research workflow starting from the title compound.

Conclusion and Future Perspectives

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine represents a strategically designed molecular scaffold with significant potential for the discovery of novel therapeutic agents. Its straightforward synthesis and the presence of a reactive handle for further diversification make it an attractive starting point for medicinal chemistry campaigns. The combination of the privileged pyridine and pyrrolidine motifs, along with the versatile sulfonamide linker, suggests a high probability of identifying derivatives with potent and selective biological activities. Future research should focus on the synthesis and screening of diverse libraries based on this core structure to fully explore its potential in areas such as infectious diseases, oncology, and neurology. This in-depth guide provides the foundational knowledge and experimental protocols for researchers to embark on this exciting journey of discovery.

References

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

-

Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Available at: [Link]

- Method for preparing 2-chloro-5-substituted pyridine. Google Patents.

-

2-Chloropyridine. Wikipedia. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. RUA. Available at: [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

- Process for preparing 2-chloro-5-aminomethyl-pyridine. Google Patents.

- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

-

2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine | C11H15ClN2 | CID. PubChem. Available at: [Link]

-

Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Symbiosis Online Publishing. Available at: [Link]

-

n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rua.ua.es [rua.ua.es]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

- 6. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidinylsulfonyl Pyridine Pharmacophore in Medicinal Chemistry: From Caspase-Targeted PET Radioligands to Kinase Modulation

Executive Summary

In modern medicinal chemistry, the design of highly selective enzyme inhibitors relies heavily on the strategic deployment of privileged scaffolds. The pyrrolidinylsulfonyl pyridine (PSP) moiety and its closely related isatin and pyrrolo-pyridine derivatives have emerged as highly versatile pharmacophores. By combining the electron-deficient nature of the pyridine ring with the unique steric and electronic properties of the pyrrolidinylsulfonyl group, researchers have developed sub-nanomolar inhibitors for two vastly different, yet clinically critical, target classes: effector caspases (Caspase-3/7) for apoptosis imaging, and kinases (IKK2/BRAF) for inflammatory and oncological intervention.

This technical guide dissects the structural biology, experimental validation, and quantitative structure-activity relationships (QSAR) of pyrrolidinylsulfonyl-derived compounds, providing a comprehensive blueprint for drug development professionals.

Structural Rationale: Why the Pyrrolidinylsulfonyl Group?

The selection of a pyrrolidinylsulfonyl group over simple alkyl sulfonamides or larger piperidine rings is driven by rigorous thermodynamic and pharmacokinetic causality:

-

Optimal Bite Angle and Steric Bulk: The five-membered pyrrolidine ring restricts the conformational flexibility of the nitrogen atom, significantly reducing the entropic penalty (

) upon binding to the target's hydrophobic sub-pockets (such as the S1 pocket in caspases)[1][2]. -

Hydrogen Bond Acceptor Density: The sulfonyl oxygen atoms act as potent, directional hydrogen bond acceptors. When paired with an electron-deficient pyridine or isatin core, the dipole moment of the molecule is precisely tuned to interact with catalytic residues (e.g., backbone amides in kinase hinge regions)[3][4].

-

Metabolic Stability: Unlike electron-rich phenyl rings which are highly susceptible to cytochrome P450-mediated oxidation, the pyridine core resists oxidative degradation, thereby improving the compound's in vivo half-life and bioavailability[3][4].

Caspase-3/7 Inhibition & Molecular Imaging of Apoptosis

Caspases are the primary executioner enzymes of apoptosis. Because dysregulated apoptosis is a hallmark of acute myocardial infarction, stroke, and tumorigenesis, non-invasively imaging this process in vivo is a major clinical objective[1][2].

5-Pyrrolidinylsulfonyl isatins and their pyridine counterparts have been identified as highly potent, nonpeptidyl, competitive inhibitors of Caspase-3 and Caspase-7[1]. By modifying the N-1 position of these scaffolds with fluoroethoxybenzyl or similar groups, researchers have successfully synthesized

Experimental workflow for developing 18F-labeled caspase-targeted PET radioligands.

Protocol 1: Self-Validating In Vitro Caspase-3 Fluorogenic Assay

To accurately determine the inhibitory constant (

-

Step 1: Reagent Preparation. Prepare the assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol).

-

Causality: DTT is critical to maintain the catalytic cysteine (Cys163) of Caspase-3 in a reduced, nucleophilic state. CHAPS prevents the non-specific aggregation of the hydrophobic inhibitor, which could otherwise lead to false-positive inhibition.

-

-

Step 2: Enzyme-Inhibitor Pre-incubation. Incubate recombinant human Caspase-3 with varying concentrations of the inhibitor for 30 minutes at 37°C.

-

Causality: This allows the system to reach thermodynamic equilibrium, which is essential for accurate competitive

determination.

-

-

Step 3: Substrate Addition. Initiate the reaction by adding the fluorogenic substrate Ac-DEVD-AMC (final concentration 10 µM).

-

Step 4: Kinetic Readout & Validation. Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.

-

Self-Validation System: Always include a known reference inhibitor (e.g., Isatin Sulfonamide 20,

) to validate assay sensitivity. Concurrently, run an AMC (7-amino-4-methylcoumarin) standard curve to convert Relative Fluorescence Units (RFU) to absolute product formation rates (

-

Kinase Modulation: IKK2 and the NF-κB Pathway

Beyond apoptosis, the pyrrolidinylsulfonyl group is a critical component in the design of kinase inhibitors, most notably targeting IKK2 (IKK

Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds containing a 4-(1-pyrrolidinylsulfonyl)phenyl moiety act as highly potent IKK2 inhibitors[7][9][10]. By blocking IKK2, these compounds prevent the phosphorylation and subsequent ubiquitin-proteasome degradation of I

NF-κB signaling pathway modulation via IKK2 inhibition by pyrrolidinylsulfonyl derivatives.

Protocol 2: Self-Validating IKK2 (IKKβ) Kinase Activity Assay

-

Step 1: ATP-Competitive Profiling. Incubate the recombinant IKK2 enzyme with the pyrrolo[2,3-b]pyridine inhibitor in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 2 mM DTT).-

Causality: MgCl

is strictly required to coordinate the ATP molecule within the catalytic cleft of the kinase.

-

-

Step 2: Substrate & ATP Addition. Add a biotinylated I

B-

Causality: Running the assay at the ATP

ensures maximum sensitivity for detecting ATP-competitive inhibitors while maintaining sufficient reaction velocity.

-

-

Step 3: Signal Capture. Transfer the reaction mixture to a streptavidin-coated FlashPlate. Wash extensively with PBS/Tween-20 to remove unincorporated[

- -

Step 4: Scintillation Counting & Validation. Measure the

incorporation via scintillation counting.-

Self-Validation System: Run a parallel assay utilizing an inactive mutant IKK2 (or a strictly no-enzyme control) to establish the absolute background noise floor. The assay is only valid if the signal-to-background ratio exceeds 10:1, ensuring that calculated

values are not skewed by non-specific radioisotope binding.

-

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the pyrrolidinylsulfonyl moiety is best illustrated by its ability to achieve nanomolar to sub-nanomolar potency across distinct therapeutic targets. The table below summarizes the quantitative data derived from recent medicinal chemistry campaigns[1][7][12][13].

| Compound Class | Primary Target | Key Structural Moiety | Primary Clinical Application | |

| N-1-Substituted Isatins | Caspase-3 / 7 | 5-pyrrolidinylsulfonyl | 0.2 – 56.1 | PET Apoptosis Imaging |

| Pyrrolo[2,3-b]pyridines | IKK2 (IKK | 4-(1-pyrrolidinylsulfonyl)phenyl | < 10.0 | Anti-inflammatory / Oncology |

| Pyrrolo[2,3-c]pyridines | LSD1 | 1-methyl-1H-pyrrolo[2,3-b]pyridine | 3.1 – 9.4 | Acute Myeloid Leukemia (AML) |

| N-ethylmethyl-sulfamoyls | BRAF (Mutant) | pyrrolidine-1-sulfonyl | Variable | MAPK Pathway Modulation |

Note: The incorporation of the pyrrolidinylsulfonyl group consistently improves aqueous solubility and finely tunes the LogP (typically between 1.94–3.31)[5], making these compounds highly suitable for both systemic administration and blood-brain barrier penetration.

Future Perspectives: Beyond Caspases and IKK2

The utility of the pyrrolidinylsulfonyl pyridine scaffold continues to expand. Recent drug discovery efforts have successfully integrated this moiety into LSD1 (Lysine-specific demethylase 1) inhibitors , achieving single-digit nanomolar inhibition (

By mastering the synthetic manipulation and biochemical profiling of the pyrrolidinylsulfonyl pyridine pharmacophore, medicinal chemists possess a highly reliable tool for tackling some of the most challenging targets in modern pathology.

References

-

[7] Google Patents, "US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors" URL:

-

[1] PubMed, "5-pyrrolidinylsulfonyl isatins as a potential tool for the molecular imaging of caspases in apoptosis" URL:

-

[5] RSC Publishing, "A new class of fluorinated 5-pyrrolidinylsulfonyl isatin caspase inhibitors for PET imaging of apoptosis" URL:

-

[6] PubMed, "Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors" URL:

-

[2] ACS Publications, "5-Pyrrolidinylsulfonyl Isatins as a Potential Tool for the Molecular Imaging of Caspases in Apoptosis" URL:

-

[11] Google Patents, "US8372875B2 - Indole carboxamides as IKK2 inhibitors" URL:

-

[9] Google Patents, "WO2008034860A1 - Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors" URL:

-

[8] Google Patents, "US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors" URL:

-

[12] Google Patents, "AU2014274093B2 - Compounds for kinase modulation, and indications therefor" URL:

-

[3] ResearchGate, "Role of pyridines as enzyme inhibitors in medicinal chemistry" URL:

-

[10] Googleapis (WO 2008/034860 A1), "Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors" URL:

-

BindingDB, "Ki Summary - Caspase-1/3 Inhibitors" URL:

-

[13] PMC, "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors" URL:

-

[4] Sarchem Labs, "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis" URL:

Sources

- 1. 5-pyrrolidinylsulfonyl isatins as a potential tool for the molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. A new class of fluorinated 5-pyrrolidinylsulfonyl isatin caspase inhibitors for PET imaging of apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents [pubmed.ncbi.nlm.nih.gov]

- 7. US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors - Google Patents [patents.google.com]

- 8. US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors - Google Patents [patents.google.com]

- 9. WO2008034860A1 - Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]

- 12. AU2014274093B2 - Compounds for kinase modulation, and indications therefor - Google Patents [patents.google.com]

- 13. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Technical Whitepaper: Physicochemical Profiling, Solubility, and Stability of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Executive Summary & Compound Identity

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a functionalized heteroaromatic building block frequently employed in medicinal chemistry for the synthesis of ROR

This guide provides a comprehensive analysis of its solubility limits, hydrolytic stability risks, and handling protocols required to maintain sample integrity during drug development workflows.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 246.71 g/mol |

| Core Scaffold | Pyridine (electron-deficient) |

| Key Functional Groups | 2-Chloro (Leaving group), 5-Sulfonyl (EWG), Pyrrolidine (Lipophilic cap) |

| Predicted LogP | ~2.1 – 2.5 (Moderate Lipophilicity) |

| Predicted pKa | ~1.5 (Pyridine Nitrogen - weakly basic due to sulfonyl EWG) |

Solubility Profiling: Protocols & Data

The solubility of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is governed by the lipophilic pyrrolidine ring and the polar sulfonyl group. It exhibits "brick-dust" properties in aqueous media—high crystallinity and low water solubility—requiring organic co-solvents for biological assays.

Solvent Compatibility Matrix

| Solvent System | Solubility Rating | Application |

| Water (pH 7.4) | < 0.1 mg/mL (Poor) | Not suitable for stock solutions. |

| DMSO | > 50 mg/mL (Excellent) | Primary stock solvent (typically 10-100 mM). |

| DMF | > 50 mg/mL (Excellent) | Alternative stock solvent. |

| Methanol/Ethanol | Moderate to High | Good for transfers; Avoid prolonged heating (see Stability). |

| Dichloromethane | High | Extraction and chromatography. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the saturation solubility of the compound in pH 7.4 PBS to validate assay suitability.

Workflow Diagram (DOT Visualization):

Step-by-Step Methodology:

-

Preparation: Weigh approximately 2 mg of solid compound into a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Agitation: Place on an orbital shaker (300 rpm) at ambient temperature (

) for 24 hours. Note: Kinetic solubility (for HTS) uses a 2-hour shake but overestimates solubility due to supersaturation. -

Filtration: Filter the suspension through a 0.22

m PVDF membrane or centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. -

Analysis: Inject the supernatant into HPLC. Quantify against a 5-point calibration curve prepared in DMSO.

Stability & Reactivity Assessment

The stability profile of this molecule is dominated by the activation of the 2-position by the electron-withdrawing sulfonyl group at the 5-position. This creates a "push-pull" system making the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (

Degradation Pathways

-

Hydrolysis (High pH Risk): In strong basic conditions (pH > 10), the hydroxide ion (

) can displace the chloride, yielding the 2-hydroxy-5-sulfonylpyridine (pyridone tautomer). -

Alcoholysis (Process Risk): Heating in methanol/ethanol with a base can lead to the formation of the 2-methoxy/ethoxy ether derivative.

-

Sulfonamide Stability: The pyrrolidine sulfonamide linkage is robust and generally stable to acid/base hydrolysis under standard laboratory conditions.

Degradation Logic Diagram (DOT Visualization):

Stress Testing Protocol (FDA Q1A Aligned)

To validate the integrity of the material, perform the following forced degradation studies. Analyze via LC-MS to detect the mass shift of

| Stress Condition | Duration | Expected Outcome | Recommendation |

| Acid (0.1 N HCl) | 24h @ RT | < 2% Degradation | Stable. Suitable for acidic workups. |

| Base (0.1 N NaOH) | 4h @ RT | > 10% Degradation | Unstable. Avoid strong bases; use carbonates ( |

| Oxidative ( | 24h @ RT | < 1% Degradation | Sulfonamide is already oxidized; Pyridine ring is resistant. |

| Thermal ( | 7 Days | Stable (Solid state) | Store solid at |

Handling & Storage Directives

Based on the physicochemical profile, the following Standard Operating Procedures (SOPs) are recommended:

-

Storage: Store solid powder at

in a desiccator. The compound is not highly hygroscopic but should be kept dry to prevent slow surface hydrolysis. -

Solution Storage:

-

DMSO Stocks (10 mM): Stable for > 3 months at

. -

Aqueous Dilutions: Prepare fresh. Do not store.

-

-

Reaction Precautions: When using this molecule as a building block, avoid using strong nucleophiles (like primary amines) unless the intention is to displace the chlorine. If coupling at a different site, protect the C2-position or perform the reaction at low temperature (

).

Analytical Methodology (HPLC-UV/MS)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

-

UV: 254 nm (Pyridine

) and 280 nm. -

MS: Positive Mode (ESI+). Look for parent ion

. Note the characteristic Chlorine isotope pattern (

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] FDA Guidance.[1] [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[2] [Link]

-

Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations - Solubility. Current Opinion in Chemical Biology. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for Sulfonamide/Pyridine SAR). [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Executive Summary

The synthesis of highly functionalized pyridine sulfonamides is a critical workflow in modern medicinal chemistry, particularly in the development of kinase inhibitors, antimalarial agents, and carbonic anhydrase inhibitors. This application note details a robust, high-yield protocol for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (also known as 6-chloropyridine-3-sulfonamide, pyrrolidinyl derivative).

Designed for researchers and drug development professionals, this guide prioritizes mechanistic causality, self-validating experimental controls, and scalable chemistry. By leveraging an optimized nucleophilic substitution pathway, this protocol minimizes side reactions (such as sulfonic acid hydrolysis or di-substitution) and ensures high crude purity suitable for downstream cross-coupling or biological evaluation.

Mechanistic Rationale & Experimental Design

The formation of the sulfonamide linkage relies on the nucleophilic attack of pyrrolidine onto the highly electrophilic sulfur center of 6-chloropyridine-3-sulfonyl chloride [1].

-

Temperature Control (0 °C to RT): Sulfonyl chlorides are highly reactive. Initiating the reaction at 0 °C controls the exothermic nature of the nucleophilic attack, preventing the thermal degradation of the electrophile and suppressing unwanted side reactions [2].

-

Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic acid scavenger. Unlike less hindered bases (e.g., triethylamine), DIPEA's steric bulk prevents it from forming competitive quaternary ammonium intermediates with the sulfonyl chloride, ensuring the pyrrolidine remains the sole nucleophile [1, 3].

-

Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is an ideal polar aprotic solvent for this workflow. It readily solubilizes both the starting materials and the polar sulfonamide product while remaining entirely inert to the electrophile.

Figure 1: Reaction workflow and isolation for the sulfonamide synthesis.

Reagent Stoichiometry & Properties

The following table outlines the quantitative data required for a standard 10.0 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |

| 6-Chloropyridine-3-sulfonyl chloride | 212.05 | 1.0 | 2.12 g | N/A | Electrophile |

| Pyrrolidine | 71.12 | 1.1 | 0.93 mL (0.78 g) | 0.842 | Nucleophile |

| DIPEA | 129.24 | 1.5 | 2.61 mL (1.94 g) | 0.742 | Acid Scavenger |

| Dichloromethane (Anhydrous) | 84.93 | N/A | 50.0 mL | 1.33 | Aprotic Solvent |

(Note: 6-Chloropyridine-3-sulfonyl chloride is structurally identical to 2-chloropyridine-5-sulfonyl chloride, CAS: 6684-39-5).

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Electrophile Solution

-

Apparatus Setup: Equip an oven-dried 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon for 5 minutes.

-

Dissolution: Add 6-chloropyridine-3-sulfonyl chloride (2.12 g, 10.0 mmol) to the flask. Inject anhydrous DCM (40 mL) via syringe and stir at 400 rpm until fully dissolved.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Phase 2: Nucleophile Addition & Reaction

-

Base Addition: Via syringe, add DIPEA (2.61 mL, 15.0 mmol) dropwise to the cooled solution.

-

Nucleophile Introduction: In a separate dry vial, prepare a dilution of pyrrolidine (0.93 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the main reaction flask over 10–15 minutes.

-

Causality: Dropwise addition ensures the local concentration of pyrrolidine remains low, preventing rapid exothermic spikes that could lead to the degradation of the sulfonyl chloride [2].

-

-

Maturation: Stir the reaction mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C), stirring for an additional 1.5 hours [1].

Phase 3: Aqueous Workup & Isolation

-

Quenching: Dilute the reaction mixture with an additional 20 mL of DCM to prevent product precipitation during partitioning.

-

Washing (Acid Removal): Transfer the mixture to a 250 mL separatory funnel. Wash the organic layer with distilled water (2 × 30 mL) to remove the bulk of the DIPEA-hydrochloride salts.

-

Washing (Neutralization): Wash the organic layer with saturated aqueous

(30 mL).-

Causality: The mildly basic bicarbonate wash neutralizes any residual HCl and ensures the product remains entirely in its unprotonated, organic-soluble state.

-

-

Drying: Wash the organic layer with saturated aqueous NaCl (brine, 30 mL) to osmotically extract dissolved water. Collect the organic phase in an Erlenmeyer flask and add anhydrous

(approx. 5 g). Swirl and let sit for 15 minutes. -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C. Dry the resulting solid under high vacuum for 2 hours to yield the crude product.

In-Process Controls & Self-Validation

To ensure trustworthiness and reproducibility, the protocol incorporates the following self-validating checkpoints:

-

TLC Validation (Reaction Monitoring): Co-spot the reaction mixture against the starting sulfonyl chloride on a silica gel TLC plate. Elute with 30% Ethyl Acetate in Hexanes.

-

Expected Result: The highly UV-active starting material (

) must completely disappear. A new, distinct UV-active spot representing the sulfonamide product (

-

-

pH Validation (Workup): During the

wash, test the aqueous layer with pH paper. It must read -

Mass Balance Validation: Weigh the crude solid after high-vacuum drying. A mass of ~2.2 to 2.4 g indicates a >90% crude yield, confirming successful conversion without significant product loss to the aqueous phase.

Analytical Characterization

The isolated 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine should be validated using standard spectroscopic techniques to confirm structural integrity before use in downstream Suzuki couplings or biological assays [3].

-

Appearance: White to off-white crystalline solid.

-

LC-MS (ESI+): Calculated for

-

H NMR (400 MHz,

- 8.81 (d, J = 2.5 Hz, 1H, Pyridine C6-H)

- 8.05 (dd, J = 8.3, 2.5 Hz, 1H, Pyridine C4-H)

- 7.52 (d, J = 8.3 Hz, 1H, Pyridine C3-H)

-

3.32 – 3.25 (m, 4H, Pyrrolidine

-

1.85 – 1.78 (m, 4H, Pyrrolidine

References

- Pyrimidine compounds for the treatment of cancer. (US9567326B2). Google Patents.

-

A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PubMed Central (PMC). Retrieved from:[Link]

-

First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors and Transient Receptor Potential Vanilloid 1 Agonists Revert Oxaliplatin-Induced Neuropathy. PubMed Central (PMC). Retrieved from:[Link]

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: A Versatile Building Block for Next-Generation Insecticides

Introduction and Agrochemical Significance

The compound 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 64614-51-3) is a highly functionalized heterocyclic intermediate utilized extensively in the discovery and manufacturing of modern agrochemicals[1][2]. The sulfonylpyridine motif is a privileged scaffold found in several novel classes of insecticides. For example, compounds like oxazosulfyl utilize sulfyl/sulfonyl-pyridine cores to potently bind and stabilize voltage-gated sodium channels in insects, leading to rapid and persistent paralysis[3]. Additionally, pyridine-3-sulfonyl (and isomeric 5-sulfonyl) derivatives are heavily patented as pesticidal agents targeting invertebrate pests[4].

The strategic value of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine lies in its dual-functional nature:

-

The 2-Chloro Position: Acts as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

-

The 5-(Pyrrolidin-1-ylsulfonyl) Group: Serves a dual purpose. Chemically, it is a strong electron-withdrawing group (EWG) that activates the pyridine ring. Biologically, the pyrrolidine ring modulates the lipophilicity (LogP) of the final active ingredient, a critical factor for penetrating the hydrophobic insect cuticle.

Mechanistic Rationale: The Jackson-Meisenheimer Complex

To successfully utilize this intermediate, one must understand the causality behind its reactivity. Unactivated aryl chlorides are generally inert to nucleophilic attack. However, the reactivity of the 2-chloro position in this scaffold is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 5-sulfonyl group[5][6].

This structural arrangement drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. When a nucleophile approaches, the reaction proceeds via a two-step addition-elimination SNAr mechanism. The rate-determining step is the formation of a stabilized Jackson-Meisenheimer complex [7][8]. The highly polarized nature of the sulfonyl group ensures that this transition state is sufficiently stabilized, allowing reactions with amines, thiols, and alkoxides to proceed under mild, transition-metal-free conditions[6][9].

Nucleophilic aromatic substitution (SNAr) mechanism via the Jackson-Meisenheimer complex.

Quantitative Reactivity Profile

The choice of reaction pathway depends heavily on the nucleophile. The table below summarizes the expected kinetic behavior and optimal conditions for functionalizing the 2-position of the sulfonylpyridine scaffold, synthesized from empirical data on heteroaryl sulfones[5][7].

| Nucleophile Type | Representative Reagent | Reaction Pathway | Typical Temp (°C) | Expected Yield (%) | Kinetic Profile |

| Aliphatic Thiol | Sodium thiomethoxide | SNAr | 25 - 50 | >90% | Very Fast (Minutes to Hours) |

| Primary Amine | Alkyl/Aryl amines | SNAr | 60 - 80 | 75 - 85% | Moderate (Requires heating) |

| Aryl Boronic Acid | Substituted phenylboronic acids | Suzuki Coupling | 90 - 100 | 80 - 95% | Fast (Catalyst-dependent) |

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By incorporating specific in-process controls (IPCs), the scientist can definitively confirm mechanistic success before proceeding to the next step.

Standard experimental workflow for functionalizing the 2-chloro position.

Protocol A: SNAr Amination for Insecticide Core Assembly

This protocol describes the attachment of a primary amine (a common step in assembling neonicotinoid-like or sulfoximine precursors) to the 2-position.

Rationale for Experimental Choices: N,N-Diisopropylethylamine (DIPEA) is utilized as the base. Because DIPEA is sterically hindered, it acts purely as a proton sponge to neutralize the HCl byproduct without competing with the primary amine for the electrophilic C2 carbon. Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature stabilizes the highly charged Jackson-Meisenheimer transition state[7].

Step-by-Step Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 mmol, 246.7 mg) in anhydrous MeCN (10 mL).

-

Reagent Addition: Add the primary amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol, ~350 µL) dropwise at room temperature.

-

Execution: Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

-

Validation Checkpoint: The reaction is complete when the starting material mass (

with a distinct 3:1

-

-

Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous

(20 mL). Extract the aqueous layer twice more with Ethyl Acetate. -

Purification: Dry the combined organic layers over anhydrous

, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

When the insecticide design requires a C-C bond at the 2-position (e.g., attaching an aryl or heteroaryl ring), palladium-catalyzed cross-coupling is required.

Rationale for Experimental Choices:

Step-by-Step Procedure:

-

Preparation: Charge a microwave vial or Schlenk tube with 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 mmol), the desired aryl boronic acid (1.5 mmol),

(3.0 mmol), and -

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

(4:1 v/v, 10 mL). -

Execution: Seal the vessel, purge with nitrogen for 5 minutes, and heat at 90 °C for 12 hours.

-

Self-Validation (IPC): Analyze via TLC (UV active at 254 nm).

-

Validation Checkpoint: Post-purification

NMR must show the disappearance of the characteristic upfield doublet of the C3 proton (adjacent to the chlorine) and the appearance of new aromatic multiplets corresponding to the coupled aryl group. The pyrrolidine protons (multiplets at ~3.2 ppm and ~1.8 ppm) must remain intact, proving the sulfonyl group did not act as a leaving group[5].

-

-

Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate and purify via flash chromatography.

References

1.[1] ChemicalBook. "2-CHLORO-5-(PYRROLIDIN-1-YLSULFONYL)PYRIDINE". ChemicalBook. Available at: 2.[2] CymitQuimica. "CAS 64614-51-3: 2-cloro-5-(pirrolidin-1-ilsulfonil)". CymitQuimica. Available at: 3.[3] ACS Publications. "Oxazosulfyl, a Novel Sulfyl Insecticide, Binds to and Stabilizes the Voltage-Gated Sodium Channels in the Slow-Inactivated State". Journal of Agricultural and Food Chemistry. Available at: 4.[4] Google Patents. "US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents". Google Patents. Available at: 5.[5] NIH. "2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors". PubMed Central. Available at: 6.[6] NIH. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story". PubMed Central. Available at: 7.[7] ACS Publications. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation". Bioconjugate Chemistry. Available at: 8.[8] Royal Society of Chemistry. "Table of Contents - The Royal Society of Chemistry (Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes)". RSC. Available at: 9.[9] ResearchGate. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". ResearchGate. Available at:

Sources

- 1. 2-CHLORO-5-(PYRROLIDIN-1-YLSULFONYL)PYRIDINE CAS#: [chemicalbook.com]

- 2. CAS 64614-51-3: 2-cloro-5-(pirrolidin-1-ilsulfonil)piridina [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents - Google Patents [patents.google.com]

- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Application Note: Precision Radiosynthesis of 2-[¹⁸F]Fluoro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Methodology for High-Efficiency SɴAr ¹⁸F-Labeling of Activated Pyridyl Sulfonamides

Executive Summary

This guide details the protocol for the synthesis of 2-[¹⁸F]Fluoro-5-(pyrrolidin-1-ylsulfonyl)pyridine using the precursor 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine .[1] This reaction serves as a definitive model for labeling electron-deficient heteroaromatic scaffolds, a structural motif ubiquitous in PET tracers targeting 11

The protocol utilizes Nucleophilic Heteroaromatic Substitution (

Scientific Foundation & Mechanism[1]

2.1 The Pharmacophore Context

The 2-fluoropyridine-5-sulfonamide motif is a "privileged scaffold" in medicinal chemistry.[1] The sulfonyl group provides metabolic stability and hydrogen-bond acceptor properties critical for binding in deep protein pockets.[1]

-

11

-HSD1 Inhibitors: Pyridyl sulfonamides modulate cortisol production, relevant in metabolic syndrome imaging [1].[1][2] -

COX-2 Probes: Sulfonamide-substituted aromatics are classic pharmacophores for imaging inflammation [2].[1]

2.2 Reaction Mechanism: Activated

The synthesis relies on the

-

Leaving Group: Chloride (Cl⁻). While Nitro (-NO₂) and Trimethylammonium (-NMe₃⁺) are faster leaving groups, Chloride is preferred here for its commercial availability and stability (shelf-life) [3].[1]

-

Activation: The inductive (-I) and mesomeric (-M) effects of the sulfonyl group at C5 render the C2 position highly electrophilic.

Figure 1: Mechanistic pathway for the

Experimental Protocol

3.1 Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Precursor | >97% Purity | 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine |

| [¹⁸F]Fluoride | n.c.a.[1] | Nucleophile source (Cyclotron produced) |

| Kryptofix 2.2.2 (K2.2.2) | Reagent Grade | Phase transfer catalyst (sequesters K⁺) |

| Potassium Carbonate (K₂CO₃) | 99.99% Trace Metal Basis | Counter-ion source, pH adjustment |

| DMSO | Anhydrous (>99.9%) | Reaction solvent (high dielectric constant) |

| Acetonitrile (MeCN) | Anhydrous | Azeotropic drying agent |

| SPE Cartridge | Sep-Pak C18 Plus | Purification/Reformulation |

3.2 Automated Radiosynthesis (GE TRACERlab FX or Similar)

Step 1: Trapping and Elution

-

Deliver [¹⁸F]fluoride in target water to a QMA (Quaternary Methyl Ammonium) carbonate cartridge.

-

Elute trapped [¹⁸F]F⁻ into the reactor using Eluent Solution :

-

Composition: 12 mg K2.2.2 + 2.5 mg K₂CO₃ in 0.8 mL MeCN/H₂O (9:1 v/v).

-

Step 2: Azeotropic Drying

-

Heat reactor to 95°C under vacuum and helium flow for 3 minutes.

-

Add 1 mL anhydrous MeCN.

-

Heat to 110°C under vacuum/He flow until completely dry. Crucial: Residual water quenches the nucleophilicity of fluoride.

Step 3: Labeling Reaction

-

Dissolve 5.0 mg of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine in 1.0 mL anhydrous DMSO .

-

Add precursor solution to the dried [¹⁸F]F⁻/K2.2.2 complex.

-

Seal reactor and heat to 130°C for 10 minutes .

-

Note: 2-Chloropyridines require higher activation energy than 2-nitropyridines; 130°C is optimal.[1]

-

Step 4: Quenching & Dilution

-

Cool reactor to <50°C.

-

Add 10 mL of HPLC mobile phase (or water if using SPE purification).

Step 5: Purification (Semi-Prep HPLC)

-

Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.

-

Mobile Phase: 40% MeCN / 60% Water (0.1% TFA or Ammonium Formate).

-

Flow Rate: 4-5 mL/min.[1]

-

Detection: UV (254 nm) and Gamma.

-

Collection: Collect the product peak (typically elutes ~12-15 min, depending on exact gradient).

Quality Control (QC) & Validation

The final formulated product must pass the following QC criteria before release for biological studies.

4.1 Analytical HPLC Parameters

-

Column: Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm.[1]

-

Mobile Phase: Isocratic 45% MeCN / 55% Water (0.1% TFA).

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 254 nm.